molecular formula C12H10N6O5 B5577270 1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide

1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B5577270
M. Wt: 318.25 g/mol
InChI Key: UNIVITDCGPIBGN-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds, such as "N-Methyl-N'-(4-nitrobenzylidene) pyrazine-2-carbohydrazide," focuses on optimizing synthesis methods, understanding structural properties, and exploring molecular docking studies. For instance, studies have shown the synthesis of related compounds using various techniques, highlighting their structural characteristics through spectroscopic methods and X-ray crystallography. These analyses provide a foundation for understanding the electronic and molecular structure, crucial for designing drugs with specific targets (Günay et al., 2015).

Molecular Docking and Pharmacological Potential

Some research on structurally related compounds has delved into molecular docking studies to assess their potential as pharmacological agents. For example, compounds with a similar backbone have been evaluated for their anti-diabetic properties through molecular docking, suggesting their ability to interact with specific biological targets. This approach can provide valuable insights into the potential pharmacological applications of "1-methyl-4-nitro-N'-(2-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide" by exploring its interactions with various proteins and enzymes (Karrouchi et al., 2021).

Anticancer and Antiproliferative Efficacy

The synthesis and evaluation of pyrazole derivatives for their anticancer activity represent a significant area of research. Studies on similar compounds have reported the synthesis of new pyrazolo[1,2-b]phthalazinediones with notable antiproliferative efficacy against human hepatic cancer cell lines. This suggests that "this compound" could also be investigated for its anticancer properties, given the structural similarities and potential for biological activity (Rashdan et al., 2018).

Properties

IUPAC Name

1-methyl-4-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O5/c1-16-7-10(18(22)23)11(15-16)12(19)14-13-6-8-4-2-3-5-9(8)17(20)21/h2-7H,1H3,(H,14,19)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIVITDCGPIBGN-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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